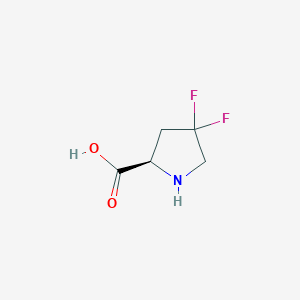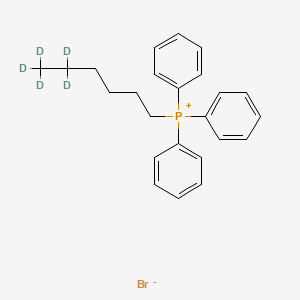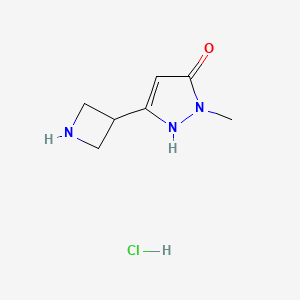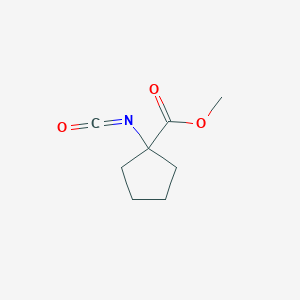![molecular formula C20H20N2O2 B12316196 2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione](/img/structure/B12316196.png)
2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a fused ring system with nitrogen atoms, making it a nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a benzyl-substituted amine with a suitable dione precursor can lead to the formation of the desired compound through a series of cyclization and condensation reactions. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), can further optimize the production process.
化学反応の分析
反応の種類
2-ベンジル-10a-メチル-1,2,3,3a,4,10a-ヘキサヒドロベンゾ[e]ピロロ[3,4-b]アゼピン-5,10-ジオンは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化でき、酸化誘導体の生成につながります。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、特定の官能基の還元につながります。
置換: この化合物は、求核置換反応を起こすことができ、アミンまたはチオールなどの求核剤が環状構造の特定の置換基と置換します。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO₄)。
還元: 触媒として炭素上のパラジウム(Pd / C)を伴う水素ガス(H₂)。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下でのアミン(NH₂)またはチオール(SH)などの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸をもたらす可能性があり、還元はアルコールまたはアミンをもたらす可能性があります。
4. 科学研究への応用
2-ベンジル-10a-メチル-1,2,3,3a,4,10a-ヘキサヒドロベンゾ[e]ピロロ[3,4-b]アゼピン-5,10-ジオンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、そのユニークな構造と生物活性のために、治療薬としての可能性について研究されています。これは、特定の疾患を標的とする新薬の開発のためのリード化合物として役立つ可能性があります。
有機合成: この化合物のユニークな環状構造は、より複雑な分子の合成における貴重な中間体として役立ちます。これは、より大きく、より複雑な有機化合物の構築における構成要素として使用できます。
生物学的研究: 研究者は、この化合物の生物学的システムとの相互作用を調査して、その作用機序と潜在的な治療効果を理解しています。
工業的応用: この化合物は、新素材の開発またはさまざまな化学反応における触媒として使用される可能性があります。
科学的研究の応用
2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Organic Synthesis: The compound’s unique ring structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the construction of larger, more intricate organic compounds.
Biological Studies: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
2-ベンジル-10a-メチル-1,2,3,3a,4,10a-ヘキサヒドロベンゾ[e]ピロロ[3,4-b]アゼピン-5,10-ジオンの作用機序には、生物学的システム内の特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果につながる可能性があります。関与する正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
ピロロピラジン誘導体: これらの化合物は、類似の窒素含有複素環構造を共有し、抗菌および抗ウイルス効果などのさまざまな生物活性を示します.
ベンゾジアゼピン: これらの化合物は、窒素原子を含む縮合環系も含まれており、不安や不眠の治療における治療薬としての使用で知られています.
独自性
2-ベンジル-10a-メチル-1,2,3,3a,4,10a-ヘキサヒドロベンゾ[e]ピロロ[3,4-b]アゼピン-5,10-ジオンは、その特定の環状構造と置換パターンによりユニークで、明確な化学的および生物学的特性を与えます
特性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-benzyl-10a-methyl-1,3,3a,4-tetrahydropyrrolo[3,4-c][2]benzazepine-5,10-dione |
InChI |
InChI=1S/C20H20N2O2/c1-20-13-22(11-14-7-3-2-4-8-14)12-17(20)21-19(24)16-10-6-5-9-15(16)18(20)23/h2-10,17H,11-13H2,1H3,(H,21,24) |
InChIキー |
MURNYFJGCHNUEP-UHFFFAOYSA-N |
正規SMILES |
CC12CN(CC1NC(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B12316139.png)



![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316158.png)

![4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)
![2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B12316165.png)
![1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione](/img/structure/B12316167.png)

